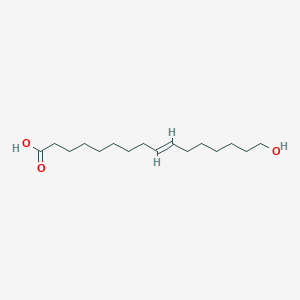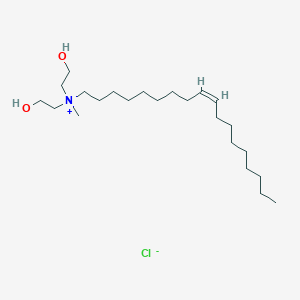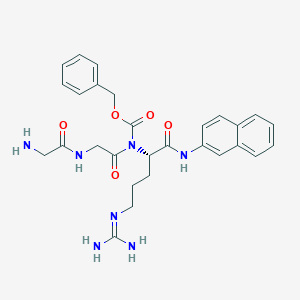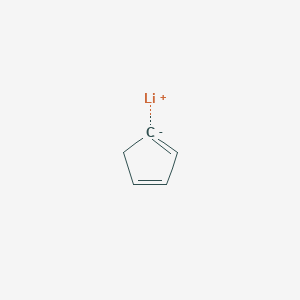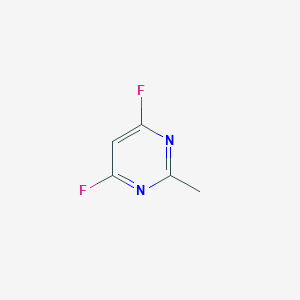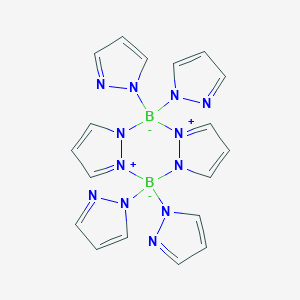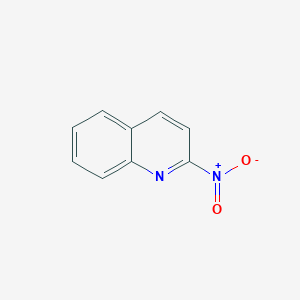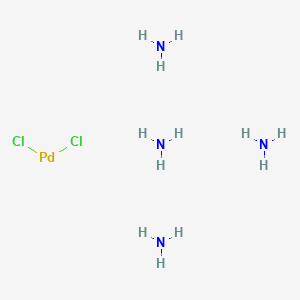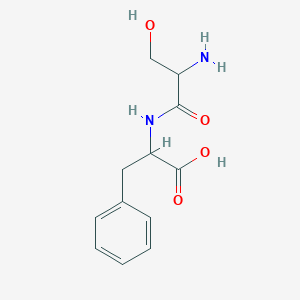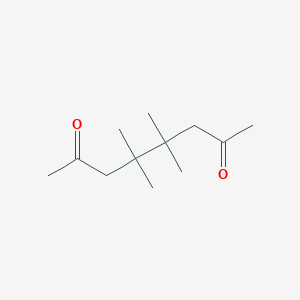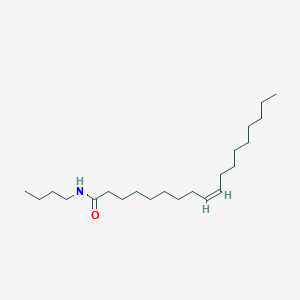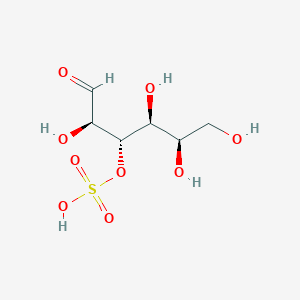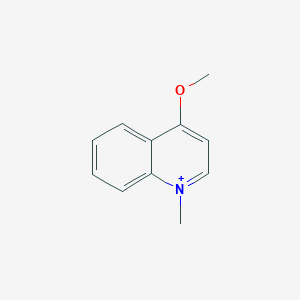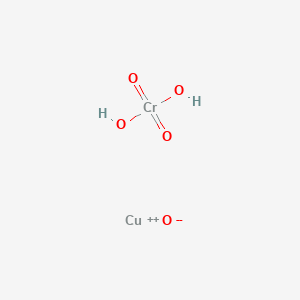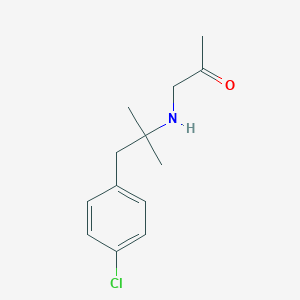
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-, also known as Chlorphenamidine, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme, dihydrofolate reductase, which is essential for the synthesis of DNA, RNA, and proteins. The compound has been used in various scientific studies to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as its potential therapeutic applications.
Wirkmechanismus
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine inhibits the enzyme dihydrofolate reductase by binding to its active site and preventing the conversion of dihydrofolate to tetrahydrofolate. This results in the inhibition of DNA, RNA, and protein synthesis, which ultimately leads to cell death.
Biochemische Und Physiologische Effekte
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine has been shown to have potent anti-proliferative effects on cancer cells in vitro. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine in lab experiments is its potency as an inhibitor of dihydrofolate reductase. This makes it a valuable tool for investigating the role of the enzyme in various biological processes. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine. One potential area of investigation is the development of new dihydrofolate reductase inhibitors based on the structure of the compound. Another area of research is the investigation of the potential therapeutic applications of 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine in cancer treatment and inflammatory diseases. Additionally, further studies are needed to investigate the potential toxicity of the compound and its effects on normal cells.
Synthesemethoden
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine can be synthesized through a multi-step process that involves the reaction of p-chloroaniline with tert-butylamine, followed by the reaction with 2-bromo-2-methylpropane and then with acetone. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine has been extensively used in scientific research to investigate the mechanism of action of dihydrofolate reductase inhibitors. It has been found to be a potent inhibitor of the enzyme, which makes it a valuable tool for studying the role of dihydrofolate reductase in various biological processes. The compound has also been used in studies to investigate the potential therapeutic applications of dihydrofolate reductase inhibitors in cancer treatment.
Eigenschaften
CAS-Nummer |
17191-84-3 |
|---|---|
Produktname |
2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino- |
Molekularformel |
C13H18ClNO |
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
1-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]propan-2-one |
InChI |
InChI=1S/C13H18ClNO/c1-10(16)9-15-13(2,3)8-11-4-6-12(14)7-5-11/h4-7,15H,8-9H2,1-3H3 |
InChI-Schlüssel |
LWMGJOOWFUDHTI-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC(C)(C)CC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(=O)CNC(C)(C)CC1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
17191-84-3 |
Synonyme |
1-(p-Chloro-α,α-dimethylphenethylamino)propan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



